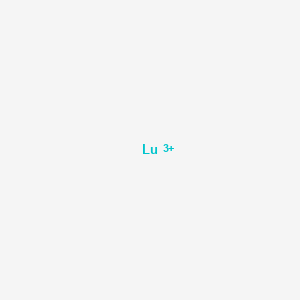

LUTETIUM, ION (LU3+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lutetium, ion (Lu3+), is a trivalent ion of the element lutetium, which is a member of the lanthanide series in the periodic table. Lutetium is a silvery-white metal that is relatively stable in dry air but can tarnish in moist air. It has an atomic number of 71 and is known for its high density and hardness .

Vorbereitungsmethoden

Lutetium, ion (Lu3+), can be prepared through various synthetic routes. One common method involves the ion exchange process, where rare-earth ions are adsorbed onto ion-exchange resins and then selectively washed out using suitable complexing agents . Industrial production methods for lutetium often involve the irradiation of enriched ytterbium targets in reactors to produce lutetium-177, a medically significant isotope .

Analyse Chemischer Reaktionen

Lutetium, ion (Lu3+), undergoes several types of chemical reactions:

Oxidation: Lutetium metal tarnishes slowly in air and burns readily to form lutetium (III) oxide (Lu2O3).

Reaction with Water: Lutetium reacts slowly with cold water and quickly with hot water to form lutetium hydroxide (Lu(OH)3) and hydrogen gas.

Reaction with Halogens: Lutetium reacts with halogens to form lutetium (III) halides, such as lutetium (III) fluoride (LuF3), lutetium (III) chloride (LuCl3), lutetium (III) bromide (LuBr3), and lutetium (III) iodide (LuI3).

Reaction with Acids: Lutetium dissolves readily in dilute sulfuric acid to form solutions containing the colorless aquated Lu3+ ion and hydrogen gas.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of lutetium-177 involves its binding to specific receptors on target cells. For example, lutetium-177 dotatate binds to somatostatin receptors on neuroendocrine tumor cells. Once bound, it delivers beta radiation, which damages the tumor cells and nearby cells, leading to their destruction .

Vergleich Mit ähnlichen Verbindungen

Lutetium, ion (Lu3+), can be compared with other lanthanide ions such as ytterbium (Yb3+) and hafnium (Hf4+). While all these ions share similar properties due to their position in the periodic table, lutetium is unique in its high density and hardness. Additionally, lutetium-177 has specific applications in targeted radiotherapy, which sets it apart from other lanthanides .

Similar Compounds

- Ytterbium (Yb3+)

- Hafnium (Hf4+)

- Thulium (Tm3+)

Eigenschaften

CAS-Nummer |

22541-24-8 |

|---|---|

Molekularformel |

Lu+3 |

Molekulargewicht |

174.967 g/mol |

IUPAC-Name |

lutetium(3+) |

InChI |

InChI=1S/Lu/q+3 |

InChI-Schlüssel |

PSDMOPINLDTFSZ-UHFFFAOYSA-N |

SMILES |

[Lu+3] |

Kanonische SMILES |

[Lu+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[[1-[(4-Methoxyphenyl)methyl]-5-tetrazolyl]-(3-pyridinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1199114.png)

![2-[[5-(1-benzotriazolylmethyl)-1,3,4-oxadiazol-2-yl]thio]-N-[(4-fluorophenyl)methyl]-N-phenylacetamide](/img/structure/B1199115.png)

![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (4-phenylmethoxyphenyl) ester](/img/structure/B1199117.png)

![methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1199120.png)

![Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1199123.png)

![10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)

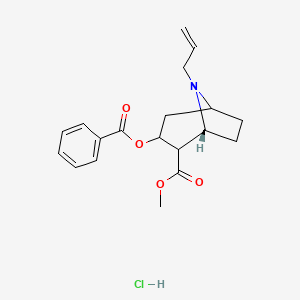

![methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1199134.png)